N-tert-butyl-3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Description
N-tert-butyl-3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a synthetic thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core substituted with a 2-fluorophenyl methylidene group at the 5-position, a sulfanylidene moiety at the 2-position, and a propanamide side chain bearing a tert-butyl group at the 3-position. The structural complexity of this compound, including its stereoelectronic substituents, suggests unique physicochemical and biological properties compared to simpler analogs.
Properties
IUPAC Name |
N-tert-butyl-3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2S2/c1-17(2,3)19-14(21)8-9-20-15(22)13(24-16(20)23)10-11-6-4-5-7-12(11)18/h4-7,10H,8-9H2,1-3H3,(H,19,21)/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAWKOZTZFVPBF-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CCN1C(=O)C(=CC2=CC=CC=C2F)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)CCN1C(=O)/C(=C\C2=CC=CC=C2F)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a 1,3-thiazolidin-4-one core structure with a sulfanylidene group at the 2-position and an exocyclic double bond at the 5-position. The presence of the fluorine atom enhances lipophilicity and metabolic stability, potentially improving pharmacokinetic properties.
Biological Activity Overview
While direct studies on N-tert-butyl-3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide are scarce, thiazolidinone derivatives generally exhibit a range of biological activities, including:
- Antimicrobial Activity : Thiazolidinones have been noted for their potential against various bacterial strains.
- Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation.
Comparative Analysis with Related Compounds
Thiazolidinone derivatives often share similar mechanisms of action. For instance, compounds with structural similarities have been tested for their activity against various pathogens:
| Compound Name | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Anti-MRSA | 4 μg/mL |
| Compound B | Anti-C. difficile | 4 μg/mL |
| Compound C | Antifungal (C. albicans) | 4–16 μg/mL |
These results suggest that modifications in the thiazolidinone structure can significantly impact biological activity .
The biological activity of thiazolidinones is often attributed to their ability to interact with specific biological targets. Potential mechanisms include:
- Enzyme Inhibition : Many thiazolidinones act as enzyme inhibitors, affecting metabolic pathways.
- Membrane Disruption : Certain derivatives can penetrate bacterial membranes more effectively due to increased hydrophobicity from tert-butyl groups, enhancing their antibacterial properties .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of thiazolidinone derivatives for their biological activities:
- Study on Antimicrobial Activity : A series of new compounds were synthesized and tested against MRSA and other pathogens. One derivative showed significant activity with an MIC of 4 μg/mL against MRSA .
- Pharmacokinetic Studies : The pharmacokinetic profiles of various thiazolidinone derivatives were analyzed using simulation software, indicating that structural modifications could lead to enhanced metabolic stability and longer duration of action against target pathogens .
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Thiazolidinone derivatives have been reported to possess antimicrobial properties. The unique functional groups in N-tert-butyl-3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide may enhance its effectiveness against various bacterial strains.
- Anticancer Potential : Some studies suggest that thiazolidinones can induce apoptosis in cancer cells. Molecular docking studies could be performed to evaluate how this compound interacts with cancer-related targets, potentially leading to new anticancer therapies.
- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation. Investigating the anti-inflammatory pathways influenced by this compound could yield significant insights into its therapeutic potential.
Biological Research Applications
- Molecular Docking Studies : Utilizing molecular docking techniques can help elucidate the binding affinity of this compound with various biological targets, including enzymes and receptors involved in disease pathways.
- In Vitro Assays : Conducting in vitro assays to assess the biological activity of this compound against specific cell lines can provide valuable data on its efficacy and mechanism of action.
Case Studies and Research Findings
- Structural Similarity Analysis : Compounds structurally similar to this compound have been studied for their biological activities. Comparative analysis can help predict the potential effects of this compound based on established data from analogs.
- Pharmacokinetic Studies : Research into the pharmacokinetics of related thiazolidinones suggests that modifications such as fluorination can improve drug-like properties. This insight could guide future studies aimed at optimizing this compound for clinical use.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanylidene (C=S) group at position 2 of the thiazolidinone ring is susceptible to oxidation. This reaction modifies the electronic properties of the molecule and may enhance its biological activity.
Reduction Reactions
The carbonyl group at position 4 of the thiazolidinone ring and the amide bond in the propanamide side chain can undergo reduction under specific conditions.
Nucleophilic Substitution
The fluorine atom on the 2-fluorophenyl group may participate in aromatic substitution reactions, though its electron-withdrawing nature typically reduces reactivity.
Ring-Opening Reactions
The thiazolidinone ring can undergo nucleophilic attack under basic or acidic conditions, leading to ring scission.
Condensation Reactions
The exocyclic methylidene group (C=C) may participate in cycloaddition or Diels-Alder reactions.
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| [4+2] Cycloaddition | Dienophiles (e.g., maleic anhydride), heat | Formation of six-membered bicyclic adducts. |
Amide Hydrolysis
The tert-butyl-propanamide side chain can undergo hydrolysis under extreme pH conditions.
Photochemical Reactions
The fluorophenyl and thiazolidinone groups may undergo photodegradation or isomerization.
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| UV-induced isomerization | UV light (254–365 nm) | Geometric isomerization of the exocyclic double bond (E→Z or vice versa). |
Metal Coordination
The sulfur and carbonyl groups can act as ligands for transition metals, forming complexes.
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Coordination with Cu(II) | CuCl<sub>2</sub>, aqueous ethanol | Square-planar or octahedral complexes, potentially altering bioactivity. |
Key Insights:
-
Sulfanylidene reactivity dominates the compound’s oxidation profile, with multiple oxidation states accessible .
-
The tert-butyl group sterically shields the propanamide side chain, reducing its hydrolysis rate compared to less bulky analogs .
-
Fluorine’s electronegativity stabilizes the aromatic ring but limits substitution reactivity unless forced by strong nucleophiles .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone derivatives are widely studied for their structural versatility. Below is a detailed comparison of N-tert-butyl-3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide with two structurally related compounds (Figure 1):
Table 1: Structural and Physicochemical Comparison
Structural Analysis
The 4-methylphenyl group in offers moderate electron-donating effects, balancing lipophilicity and solubility. The tert-butyl side chain in the target compound increases steric hindrance, which may reduce off-target interactions but limit conformational flexibility relative to the morpholin-4-yl group in , which improves water solubility.
Biological Implications :
- While direct biological data for the target compound are unavailable, analogs like and suggest that substituents at C5 and the side chain critically influence activity. For example:
- The thienyl group in may enhance binding to sulfur-rich enzyme pockets (e.g., cysteine proteases) .
- The morpholine moiety in could improve pharmacokinetics by increasing solubility and membrane permeability .
Synthetic and Analytical Considerations: Crystallographic studies of such compounds often employ tools like SHELXL for refinement and ORTEP-3 for visualization, as noted in broader crystallography literature .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing this thiazolidinone derivative, and what are their advantages/limitations?
- Methodological Answer : The compound can be synthesized via multi-component reactions (MCRs) or palladium-catalyzed cyclization. For example, MCRs involving thiazolidinone core formation followed by tert-butyl propanamide coupling are efficient for scalability . Key challenges include controlling the (5E)-stereochemistry of the fluorophenylmethylidene group, which requires careful selection of catalysts (e.g., Pd(OAc)₂ for reductive cyclization) and reaction conditions (e.g., formic acid as a CO surrogate) . Characterization of intermediates via TLC and LC-MS is critical to monitor regioselectivity.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?
- Methodological Answer :
- IR Spectroscopy : Look for peaks at ~1735 cm⁻¹ (C=O of thiazolidinone) and ~690 cm⁻¹ (C-S stretching), as seen in structurally similar thiazolidinones .
- NMR : ¹H NMR should resolve the (5E)-configuration via coupling constants (J ≈ 12–14 Hz for trans-olefinic protons). ¹³C NMR will show the 4-oxo carbon at ~168 ppm and sulfanylidene carbon at ~139 ppm .
- X-ray Crystallography : Essential for confirming stereochemistry, especially the Z/E configuration of the methylidene group .
Q. What in vitro assays are recommended for initial biological activity screening?
- Methodological Answer : Prioritize assays aligned with thiazolidinone bioactivity, such as:
- Enzyme Inhibition : Test against tyrosine kinases or phosphatases using fluorogenic substrates (e.g., pNPP for phosphatases) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations .
- Antimicrobial Activity : Screen against Gram-positive/negative bacteria via broth microdilution (MIC determination) .
Advanced Research Questions
Q. How can researchers optimize synthetic yield while minimizing byproducts from the tert-butyl propanamide coupling?
- Methodological Answer :
- Reagent Selection : Use HATU or EDCI/HOBt for amide coupling to reduce racemization .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility but may require low temperatures (0–5°C) to suppress side reactions.
- Byproduct Analysis : Employ HPLC-MS to identify impurities (e.g., tert-butyl degradation products) and adjust protecting groups if needed .
Q. How should contradictory spectral data (e.g., ambiguous NOE effects or IR peaks) be resolved?
- Methodological Answer :
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to simulate NMR/IR spectra and compare with experimental data .
- Variable-Temperature NMR : Resolve dynamic effects in stereochemistry by acquiring spectra at 25°C and 50°C .
- Isotopic Labeling : Introduce deuterium at the methylidene group to clarify coupling patterns in ¹H NMR .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) for the fluorophenylmethylidene moiety?
- Methodological Answer :
- Analog Synthesis : Replace the 2-fluorophenyl group with 3- or 4-fluoro isomers and compare bioactivity .
- Molecular Docking : Map interactions with target proteins (e.g., kinase ATP-binding pockets) using AutoDock Vina .
- Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (e.g., 4-oxo group) using Schrödinger Suite .
Q. How can in vivo pharmacokinetic studies be designed to evaluate bioavailability and toxicity?
- Methodological Answer :
- Dosing Regimens : Administer 10 mg/kg (IV) and 50 mg/kg (oral) in rodent models; collect plasma samples at 0.5, 2, 6, and 24 h for LC-MS analysis .
- Toxicity Screening : Monitor liver/kidney function markers (ALT, creatinine) and histopathology after 14-day exposure .
- Metabolite Identification : Use high-resolution MS/MS to detect phase I/II metabolites (e.g., glucuronidation at the sulfanylidene group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
